Product packaging for (R)-2-(benzylamino)butan-1-ol(Cat. No.:CAS No. 6257-49-4)

(R)-2-(benzylamino)butan-1-ol

Cat. No.: B2918029
CAS No.: 6257-49-4
M. Wt: 179.263
InChI Key: PGFBTQBTIYCCFJ-LLVKDONJSA-N
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Description

(R)-2-(benzylamino)butan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2918029 (R)-2-(benzylamino)butan-1-ol CAS No. 6257-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(benzylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBTQBTIYCCFJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Chiral 1,2 Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is not only prevalent in numerous natural products and biologically active molecules but also serves as a privileged scaffold in the world of asymmetric synthesis. researchgate.netnih.govresearchgate.net The development of efficient methods for the enantioselective synthesis of these compounds is a significant area of research, with techniques ranging from catalytic asymmetric aminohydroxylation to organocatalyzed Mannich reactions. thieme-connect.comacs.org

The utility of chiral 1,2-amino alcohols in asymmetric synthesis is multifaceted:

Chiral Auxiliaries: These molecules can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netacs.org The inherent chirality of the amino alcohol influences the approach of reagents, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary can be cleaved and recovered. A wide array of these auxiliaries, many integrated into cyclic systems like oxazolidinones, have been developed and are instrumental in reactions such as the alkylation of enolates. researchgate.netacs.orgtcichemicals.com

Chiral Ligands: The amino and hydroxyl groups of 1,2-amino alcohols are excellent coordinating sites for metal centers. By using an enantiopure amino alcohol as a ligand, a chiral environment is created around the metal catalyst. This chiral catalyst can then mediate a variety of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. researchgate.netresearchgate.net

Chiral Building Blocks: Enantiomerically pure 1,2-amino alcohols are valuable starting materials, or synthons, for the total synthesis of complex chiral molecules, including many pharmaceutical drugs. nih.govthieme-connect.comacs.org Their bifunctional nature allows for diverse chemical modifications, making them versatile intermediates in multi-step synthetic sequences.

The synthesis of enantiomerically pure 1,2-amino alcohols themselves has been a focus of extensive research. Methods like asymmetric transfer hydrogenation of unprotected α-ketoamines have proven effective for producing these valuable compounds with high yields and excellent enantioselectivities. acs.org

The Unique Position of R 2 Benzylamino Butan 1 Ol As a Versatile Chiral Synthon

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a primary route for the synthesis of this compound, offering efficient and environmentally benign pathways. These strategies typically involve the reduction of a Schiff base precursor or a direct reductive amination process.

Enantioselective Hydrogenation of Schiff Bases to Access this compound

A key method for synthesizing this compound is the hydrogenation of its corresponding Schiff base, (R)-2-(N-benzylideneamino)butan-1-ol. This intermediate is formed through the condensation reaction of (R)-(-)-2-aminobutan-1-ol and benzaldehyde (B42025). researchgate.net The subsequent hydrogenation of the imine (C=N) bond must be carefully controlled to achieve high yield and selectivity.

The liquid-phase heterogeneous catalytic hydrogenation of the Schiff base intermediate is effectively carried out using palladium on carbon (Pd/C) as the catalyst. researchgate.net Research on the analogous (S)-enantiomer demonstrates that the reaction proceeds efficiently under mild conditions, such as room temperature and atmospheric hydrogen pressure. researchgate.netresearchgate.net The choice of solvent has a significant impact on the reaction's success, influencing both conversion rates and product purity.

Studies have shown that while the reaction can proceed in various solvents, apolar solvents like toluene (B28343) are particularly favorable for obtaining the final product with high purity and complete conversion in a short timeframe. researchgate.net For instance, using 10% Pd/C in toluene at 25°C and atmospheric pressure leads to high conversion and selectivity. researchgate.netresearchgate.net In contrast, polar protic solvents like methanol (B129727) can also be effective, while reactions in other solvents such as hexane (B92381), dichloromethane, and ethyl acetate (B1210297) have also been investigated. researchgate.net

Table 1: Effect of Solvent on the Hydrogenation of (S)-2-(N-benzylideneamino)butan-1-ol over 10% Pd/C (Data adapted for the (R)-enantiomer) researchgate.net
SolventConversion (%)Selectivity to this compound (%)Isolated Yield (%)
Toluene1008284
Methanol1008485
Hexane96.59972
Dichloromethane1008484
Ethyl Acetate1009191

Conditions: 1.70 g Schiff base, 0.34 g 10% Pd/C catalyst, 30 cm³ solvent, atmospheric pressure, 25 °C. researchgate.net

The catalyst-to-substrate ratio is another critical parameter. Increasing the ratio of 10% Pd/C in hexane can enhance the product's purity to as high as 99.5%, albeit with a potential decrease in the isolated yield. researchgate.net

The primary reaction pathway in the hydrogenation of (R)-2-(N-benzylideneamino)butan-1-ol is the direct reduction of the imine bond to yield the desired secondary amine, this compound. researchgate.net

However, a significant side reaction can occur, leading to the formation of a tertiary amine by-product, (R)-2-(N,N-dibenzylamino)butan-1-ol. This by-product arises from a coupling reaction between the newly formed this compound and any excess benzaldehyde that may be present, followed by hydrogenation. This tertiary amine can also undergo a subsequent hydrogenolysis step to form toluene and regenerate the desired product, although this is typically a slower process. researchgate.net

Reaction Pathways:

Main Reaction: (R)-2-(N-benzylideneamino)butan-1-ol + H₂ → this compound

By-product Formation: this compound + Benzaldehyde → [Intermediate] + H₂ → (R)-2-(N,N-dibenzylamino)butan-1-ol researchgate.net

Controlling the stoichiometry of the initial Schiff base formation to minimize residual benzaldehyde is crucial for maximizing selectivity towards the desired product.

Direct Reductive Amination Approaches Utilizing Palladium Catalysis

Direct reductive amination (DRA) provides a more streamlined one-pot approach where the Schiff base is formed in situ from (R)-2-aminobutan-1-ol and benzaldehyde and is immediately hydrogenated without isolation. This method can reduce solvent usage, apparatus demand, and operation time. researchgate.net

One reported DRA method for the synthesis of 2-(N-benzylamino)butan-1-ol hydrochloride involves using 10% Pd/C in methanol in the presence of chloroform (B151607) (CHCl₃) at room temperature and atmospheric pressure, achieving a 97% yield. In this case, hydrogen chloride is generated from the hydrodehalogenation of chloroform by the palladium catalyst. However, the use of environmentally harmful chlorinated solvents like chloroform is a significant drawback. researchgate.net More optimized, greener DRA methods are therefore preferred for industrial applications.

N-Benzylation Protocols for this compound Synthesis

An alternative to the hydrogenation of Schiff bases is the direct N-alkylation of the chiral precursor, (R)-2-aminobutan-1-ol, with a benzylating agent.

Direct Alkylation of Chiral 2-Aminobutan-1-ol with Benzyl Halides

The direct N-benzylation of (R)-(-)-2-aminobutan-1-ol can be accomplished using benzyl halides such as benzyl bromide or benzyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net For example, reacting (R)-(-)-2-aminobutan-1-ol with benzyl bromide in boiling toluene with sodium carbonate as the base results in a high yield of the target compound. researchgate.net Using benzyl chloride under similar conditions has also proven to be highly effective. researchgate.net While this method is direct, it can generate a significant amount of salt by-products that require removal. researchgate.net

Table 2: N-Benzylation of (R)-(-)-2-aminobutan-1-ol with Benzyl Halides researchgate.net
Benzylating AgentReaction ConditionsIsolated Yield (%)
Benzyl bromideBoiling toluene, Na₂CO₃87
Benzyl chlorideNot specified94

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound has been approached through various routes, with significant efforts directed towards optimizing reaction conditions to maximize both the yield and the chemical purity of the final product. Key methods include the direct N-benzylation of (R)-(-)-2-aminobutan-1-ol and the catalytic hydrogenation of the corresponding Schiff base.

Research into direct benzylation has explored different benzylating agents and reaction environments. For instance, the reaction of (R)-(-)-2-aminobutan-1-ol with benzyl chloride has been shown to produce the target compound with a high yield of 94%. researchgate.net Another approach using benzyl bromide in boiling toluene with sodium carbonate as a base resulted in an 87% yield. researchgate.net

Catalytic hydrogenation of the Schiff base precursor, (R)-2-(N-benzylideneamino)butan-1-ol, over a palladium on carbon (Pd/C) catalyst is another common and effective method. The choice of solvent and reaction temperature has been demonstrated to be critical in optimizing the yield. Studies have shown that conducting the hydrogenation in isopropyl alcohol at 70°C can achieve a yield of 89%. researchgate.net In contrast, performing the reaction in ethyl acetate at room temperature under 1 bar of hydrogen pressure resulted in a 77% yield. researchgate.net These findings highlight the sensitivity of the reaction outcome to the selected parameters.

A summary of the optimization results from different synthetic conditions is presented below.

Method Starting Material Reagents/Catalyst Solvent Conditions Yield (%) Reference
Direct Benzylation(R)-(-)-2-aminobutan-1-olBenzyl chloride--94 researchgate.net
Direct Benzylation(R)-(-)-2-aminobutan-1-olBenzyl bromide, Na₂CO₃TolueneBoiling87 researchgate.net
Catalytic Hydrogenation(R)-2-(N-benzylideneamino)butan-1-ol5% Pd/CIsopropyl alcohol70 °C, 24 hrs89 researchgate.net
Catalytic Hydrogenation(R)-2-(N-benzylideneamino)butan-1-ol5% Pd/CEthyl acetateRoom Temp, 1 bar H₂77 researchgate.net

Electrocatalytic Synthetic Routes

In the pursuit of greener and more efficient synthetic methods, electrocatalysis has emerged as a promising alternative for the synthesis of this compound. researchgate.net Electrochemical synthesis offers advantages such as mild reaction conditions and the potential to reduce the use of chemical oxidants or reductants, thereby minimizing waste production. nih.gov An electrocatalytic method has been successfully employed for the preparation of (R)-(–)-2-(N-benzylamino)butan-1-ol, demonstrating the viability of this approach in the synthesis of chiral amino alcohols. researchgate.net

Development of Electrocatalytic Systems for Stereoselective Formation

The development of electrocatalytic systems for stereoselective synthesis is a significant area of research, aiming to control the three-dimensional arrangement of atoms in a molecule. beilstein-journals.org For the synthesis of this compound, a specific stereoselective electrocatalytic system has been reported. researchgate.net

This system achieves the synthesis by reacting benzylamine (B48309) with the chiral precursor (R)-(–)-2-aminobutan-1-ol. The key to the stereoselective formation is the use of an in situ electrogenerated catalyst. The reaction is carried out in methanol in the presence of an electrogenerated o-iminoquinone amine oxidase. researchgate.net This enzymatic catalyst, formed at the anode, facilitates the specific coupling of the reactants.

The electrochemical cell for this process utilizes a platinum (Pt) anode and a mercury (Hg) cathode. researchgate.net Under these conditions, the desired (R)-(–)-2-(N-benzylamino)butan-1-ol was produced with a notable yield of 70%. researchgate.net This method is an example of a stereospecific transformation where the chirality of the starting material, (R)-(–)-2-aminobutan-1-ol, is retained in the final product, ensuring the formation of the correct (R)-enantiomer. The development of such systems, which combine electrochemistry with biocatalysis, represents a sophisticated strategy for achieving high selectivity in organic synthesis.

Details of the Electrocatalytic System

Parameter Specification Reference
Anode MaterialPlatinum (Pt) researchgate.net
Cathode MaterialMercury (Hg) researchgate.net
ReactantsBenzylamine, (R)-(–)-2-aminobutan-1-ol researchgate.net
CatalystElectrogenerated o-iminoquinone amine oxidase researchgate.net
SolventMethanol researchgate.net
Product(R)-(–)-2-(N-benzylamino)butan-1-ol researchgate.net
Yield70% researchgate.net

Chiral Ligand and Auxiliary Applications of R 2 Benzylamino Butan 1 Ol in Stereoselective Transformations

Structural Design Principles for Chiral 1,2-Amino Alcohol Ligands

Chiral 1,2-amino alcohols represent a privileged class of compounds in asymmetric synthesis, serving as versatile building blocks, chiral auxiliaries, and ligands for metal-catalyzed reactions. chemrxiv.orggoogle.com Their effectiveness stems from a combination of structural features that facilitate high levels of stereocontrol. A fundamental design principle is their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can act as a Brønsted acid or a coordinating site. google.com This arrangement allows for the formation of stable, five-membered chelate rings with metal centers, creating a conformationally rigid and well-defined chiral environment around the catalytic site.

The stereochemical outcome of reactions catalyzed by 1,2-amino alcohol-metal complexes is dictated by the predictable shielding of the metal's coordination sites. organic-chemistry.org The substituents attached to the stereogenic carbons of the amino alcohol backbone project into the space around the metal, effectively blocking certain trajectories of substrate approach and favoring others. organic-chemistry.org The modularity of their synthesis allows for systematic tuning of these steric and electronic properties. sid.ir By varying the substituents on the nitrogen atom and the carbon backbone, researchers can tailor the ligand to a specific substrate and reaction, optimizing both reactivity and enantioselectivity. organic-chemistry.org This adaptability has led to the development of a vast library of 1,2-amino alcohol ligands applicable to a wide array of stereoselective transformations. wikipedia.org

Applications in Asymmetric Reduction Reactions

(R)-2-(benzylamino)butan-1-ol is a valuable chiral modifying agent for complex metal hydrides, particularly lithium aluminum hydride (LiAlH₄), in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.netdocbrown.infochemguide.co.uk The in-situ reaction between the chiral amino alcohol and LiAlH₄ forms a chiral hydride reagent. This new complex possesses a sterically defined environment that directs the delivery of the hydride ion to one of the two enantiotopic faces of the carbonyl group.

The mechanism involves the initial reaction of the amino alcohol with LiAlH₄, where the active hydrogens of the hydroxyl and amino groups are replaced, forming a chiral aluminum alkoxide complex. This complex acts as the effective reducing agent. Research has shown that N,N-dialkyl derivatives of (R)-(-)-2-aminobutan-1-ol, such as this compound, are effective in these reductions. researchgate.net For instance, the reagent prepared by treating LiAlH₄ with two equivalents of a chiral ligand derived from (R)-(-)-2-aminobutan-1-ol has been successfully used to reduce ketones like 2-chloro and 2,4-dimethyl benzophenones into the corresponding benzhydrols with exceptionally high enantiomeric excess. researchgate.net

The degree of stereocontrol exerted by the this compound-modified hydride reagent is highly dependent on the structure of the ketone substrate. researchgate.net The interaction between the chiral reagent and the substrate in the transition state determines the facial selectivity of the hydride transfer. Generally, higher enantioselectivity is achieved with aromatic ketones compared to aliphatic ketones.

Studies using LiAlH₄ modified with derivatives of (R)-(-)-2-aminobutan-1-ol have demonstrated that various aromatic ketones can be reduced to their corresponding optically active alcohols with enantiomeric excesses ranging from 51% to 90%. researchgate.net In contrast, the reduction of aliphatic ketones under similar conditions resulted in lower optical yields, with enantiomeric excesses typically between 0% and 67%. researchgate.net In certain optimized cases, such as the reduction of 2,4-dimethyl benzophenone, enantiomeric excesses of 100% have been reported. researchgate.net This highlights the sensitivity of the stereochemical outcome to the steric and electronic properties of the substrate.

Ketone SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee %)Reference
Acetophenone(R)9851 researchgate.net
Propiophenone(R)9579 researchgate.net
2-Chloro Benzophenone--100 researchgate.net
2,4-Dimethyl Benzophenone(+)-100 researchgate.net
Pinacolone(R)8516 researchgate.net
3-Heptanone(R)8267 researchgate.net

Catalytic Roles in Carbon-Carbon Bond Forming Reactions

Chiral 1,2-amino alcohols and their derivatives are widely used as chiral auxiliaries to direct the stereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction. researchgate.netlibretexts.org When attached to a carbonyl compound, the chiral auxiliary creates a biased steric environment, forcing an incoming electrophile (such as an alkyl halide) to approach the enolate from the less hindered face. egyankosh.ac.in This strategy allows for the construction of new stereogenic centers with a high degree of predictability and control.

While specific examples detailing the use of this compound itself as a chiral auxiliary for simple enolate alkylation are not extensively documented in readily available literature, the principle is well-established for this class of compounds. researchgate.net For example, closely related chiral amines like lithium (R)-N-benzyl-N-α-methylbenzylamide are used for the diastereoselective conjugate addition to α,β-unsaturated esters, which generates a stereodefined enolate. researchgate.net This enolate can then be trapped with an alkylating agent to yield α-alkylated products with high diastereoselectivity. After the desired alkylation, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. vanderbilt.edu The effectiveness of the auxiliary relies on its ability to form a rigid chelated lithium enolate, wherein one face of the enolate is effectively blocked by the auxiliary's substituents. researchgate.net

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable synthon for many nitrogen-containing molecules. organic-chemistry.orgwikipedia.org The use of chiral amino compounds as catalysts or reactants in asymmetric Mannich reactions is a powerful strategy for creating stereochemically complex products. wikipedia.org Recent advancements have focused on developing environmentally benign protocols, such as performing these reactions under solvent-free conditions. academie-sciences.frresearchgate.net

A key finding in this area is that temperature can be a critical parameter for controlling diastereoselectivity in solvent-free, one-pot Mannich-type reactions involving chiral amines. rsc.orgrsc.org In a study involving the L-proline catalyzed reaction between trifluoroacetaldehyde (B10831) ethyl hemiacetal, various aldehydes, and a chiral amine, researchers found that the stereochemical outcome could be completely reversed simply by changing the reaction temperature. rsc.orguniroma1.it For instance, when the reaction was conducted at 40°C, the syn-diastereomer of the γ-amino alcohol product was formed exclusively. Conversely, lowering the temperature to 0°C resulted in the exclusive formation of the anti-diastereomer. rsc.orguniroma1.it This temperature-dependent switch in selectivity provides a highly efficient and atom-economical method for accessing either diastereomer from the same set of starting materials without altering the catalyst or reactants. rsc.org

Chiral AmineAldehydeTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
(R)-1-phenylethylamineIsovaleraldehyde4058>99:1 rsc.orguniroma1.it
(R)-1-phenylethylamineIsovaleraldehyde0551:>99 rsc.orguniroma1.it
(R)-1-(p-methoxyphenyl)ethylamineIsovaleraldehyde4060>99:1 rsc.orguniroma1.it
(R)-1-(p-methoxyphenyl)ethylamineIsovaleraldehyde0561:>99 rsc.orguniroma1.it
(R)-1-phenylethylaminePivalaldehyde4055>99:1 rsc.orguniroma1.it
(R)-1-phenylethylaminePivalaldehyde0521:>99 rsc.orguniroma1.it

Strategic Deployment As a Chiral Resolving Agent

Fundamental Principles of Optical Resolution via Diastereomeric Salt Formation

Optical resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers. nii.ac.jproutledge.comresearchgate.net The process relies on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orglibretexts.org In the context of resolving racemic acids, a chiral base like (R)-2-(benzylamino)butan-1-ol is used. libretexts.org

The reaction between the racemic acid (containing both R and S enantiomers) and the single enantiomer of the chiral base this compound results in the formation of a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). nii.ac.jplibretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and crystal structure. libretexts.orgucl.ac.uk This difference in physical properties allows for their separation by conventional methods, most commonly fractional crystallization. libretexts.org

During fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor. nii.ac.jplibretexts.org After separation, the individual diastereomeric salts are treated with a strong acid or base to break the salt and regenerate the now-separated enantiomers of the original acid and recover the chiral resolving agent. libretexts.org

Resolution of Optically Active Carboxylic Acids

This compound has proven to be an effective resolving agent for various optically active carboxylic acids. researchgate.net

This compound and its enantiomer, (S)-2-(benzylamino)butan-1-ol, are particularly effective in the resolution of important cyclopropanecarboxylic acids, such as the isomers of permethric acid. researchgate.netresearchgate.net Permethric acid is a key intermediate in the synthesis of pyrethroid insecticides. researchgate.net The resolution of racemic cis-permethric acid has been successfully achieved using (S)-2-(benzylamino)butan-1-ol through diastereomeric salt formation. researchgate.netbme.hu This process allows for the separation of the desired enantiomer, which is crucial for the biological activity of the final insecticide product. researchgate.net

The efficiency of this resolution is influenced by the specific isomer of permethric acid and the chosen resolving agent. For instance, (±)-cis-permethric acid can be resolved with (R)-(+)-α-phenylethylamine, while (±)-trans-permethric acid is resolved with (S)-(+)-2-benzylaminobutan-1-ol. researchgate.net

The conditions under which crystallization occurs significantly impact the success of the resolution process. Traditional resolution methods often involve numerous recrystallizations in various organic solvents, which can be time-consuming and solvent-intensive. libretexts.org

A significant advancement in this area is the use of supercritical carbon dioxide (scCO₂) as a medium for diastereomeric salt crystallization. researchgate.netwiley.com Research has demonstrated that the chiral resolution of racemic cyclopropanecarboxylic acids with resolving agents like (S)-2-(N-benzylamino)butan-1-ol can be effectively carried out in scCO₂. researchgate.netwiley.comresearchgate.net This method offers several advantages, including the potential for higher selectivity compared to conventional crystallization. researchgate.net

In this process, pressure, temperature, and the density of the supercritical fluid are critical parameters that strongly influence both the optical purity and the selectivity of the resolution. researchgate.netwiley.comresearchgate.net By carefully controlling these conditions, good enantioselectivities can be achieved in a single step. researchgate.netwiley.com The use of scCO₂ as an antisolvent in gas antisolvent (GAS) or supercritical antisolvent (SAS) methods has also been investigated for the crystallization and resolution of compounds like cis-permethric acid, showing excellent diastereoselectivity. researchgate.netresearchgate.net

Diastereomeric Salt Characterization and Conformational Analysis

The characterization of the diastereomeric salts formed during resolution is essential for understanding the separation process. X-ray diffraction is a powerful technique used to study the crystal structures of the formed diastereomeric salts. researchgate.netwiley.comresearchgate.net This analysis provides insights into the three-dimensional arrangement of the ions in the crystal lattice, which dictates the physical properties of the diastereomers and, consequently, the efficiency of the resolution.

Conformational analysis of the diastereomeric salts helps to understand the specific interactions between the chiral acid and the chiral base that lead to the observed selectivity in crystallization. The differing shapes and intermolecular interactions of the diastereomers are the basis for their differential solubility. ucl.ac.uk

Synthesis and Functionalization of R 2 Benzylamino Butan 1 Ol Derivatives

Precursors to Chiral Nitrogen-Containing Heterocycles

(R)-2-(benzylamino)butan-1-ol and its parent compound, (R)-2-aminobutan-1-ol, are valuable chiral building blocks for the synthesis of various nitrogen-containing heterocycles. These heterocycles are significant in asymmetric synthesis, serving as chiral auxiliaries, ligands for catalysts, and core structures in bioactive molecules. The stereogenic center at the C2 position of the butanol backbone allows for the transfer of chirality in subsequent chemical transformations.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidin-2-ones are a prominent class of chiral auxiliaries, famously utilized in Evans asymmetric synthesis for stereoselective reactions like alkylations and aldol (B89426) additions. The synthesis of these heterocycles typically involves the cyclization of a chiral β-amino alcohol.

The common method for preparing 4-substituted-2-oxazolidinones involves the reaction of a β-amino alcohol with a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or diethyl carbonate. mdpi.comnih.gov For instance, chiral amino alcohols like (S)-phenylalaninol, (S)-valinol, and (1S, 2R)-norephedrine can be efficiently converted to their corresponding oxazolidin-2-ones. mdpi.com A microwave-assisted method using ethyl carbonate has been shown to improve yields and significantly reduce reaction times compared to conventional heating. mdpi.com

While direct synthesis examples starting from this compound are not prevalent in the literature, the general synthetic strategy is applicable. As an N-substituted β-amino alcohol, it could theoretically be cyclized. However, the presence of the benzyl (B1604629) group on the nitrogen atom prevents direct reaction with reagents like CDI that require a free N-H bond for the initial acylation. Alternative strategies would be necessary, such as starting with (R)-2-aminobutan-1-ol to first form the (R)-4-ethyl-2-oxazolidinone, followed by N-benzylation.

Table 1: Synthesis of Oxazolidin-2-ones from various β-amino alcohols

Starting Amino Alcohol Carbonylating Agent Conditions Product Yield (%) Reference
(S)-Phenylalaninol Ethyl Carbonate K2CO3, MW, 160 °C, 1 h (S)-4-Benzyl-2-oxazolidinone 83 mdpi.com
(S)-Phenylglycinol Ethyl Carbonate K2CO3, MW, 160 °C, 1 h (S)-4-Phenyl-2-oxazolidinone 85 mdpi.com
(S)-Valinol Ethyl Carbonate K2CO3, MW, 160 °C, 1 h (S)-4-Isopropyl-2-oxazolidinone 81 mdpi.com
L-amino ethyl ester hydrochloride Di-tert-butyldicarbonate, then NaH Dioxane-H2O, then THF Evans' Oxazolidinones 98 nih.gov

Synthesis of Chiral Oxazolines

Chiral 2-oxazolines are another class of important heterocycles used extensively as ligands in asymmetric catalysis, particularly in reactions involving transition metals. mdpi.com The synthesis of these compounds often starts from chiral β-amino alcohols.

A common and efficient method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com This can be achieved by reacting a carboxylic acid or its derivative with a β-amino alcohol. For example, (R)-2-aminobutan-1-ol can be reacted with various polycarboxylic acids or their esters in toluene (B28343) at reflux to produce chiral polyoxazolines in high yields. organic-chemistry.org Another approach involves promoting the cyclization of N-(2-hydroxyethyl)amides with a strong acid like triflic acid, which generates water as the only byproduct. mdpi.com

The use of this compound, a secondary amine, in these direct condensation methods is problematic. The formation of an intermediate N-(2-hydroxyethyl)amide from a secondary amine and a carboxylic acid is less favorable than with a primary amine. Furthermore, the subsequent cyclization would lead to a quaternary ammonium (B1175870) salt of the oxazoline (B21484), rather than the neutral oxazoline itself. Therefore, a more viable route would involve synthesizing the (R)-4-ethyloxazoline from (R)-2-aminobutan-1-ol first, followed by quaternization of the oxazoline nitrogen with a benzyl halide, if the desired product is the quaternary salt.

Table 2: Examples of Oxazoline Synthesis | Reactants | Conditions | Product Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-(2-hydroxyethyl)amides | Triflic Acid (TfOH), 80 °C | 2-Substituted-2-oxazolines | 65-98 | mdpi.com | | Carboxylic Acids + Amino Alcohols | TfOH, 110 °C (one-pot) | 2-Substituted-2-oxazolines | 61-91 | mdpi.com | | Diglycolic acid + (R)-2-amino-1-butanol | Toluene, reflux | Bis{[4-(R)-ethyloxazolin-2-yl]methyl} ether | High | organic-chemistry.org | | Nitriles + Amino Alcohols | Copper-NHC complexes | 2-Substituted oxazolines | Good | organic-chemistry.org |

Synthesis of Chiral Phosphonamides

Chiral phosphonamides are organophosphorus compounds that can serve as chiral ligands or possess biological activity. Their synthesis often relies on the reaction between a chiral amine or amino alcohol and a phosphorus halide derivative.

A general and efficient route for preparing N-unsubstituted β-aminophosphines, which are precursors to phosphonamides, involves the nucleophilic ring-opening of N-protected cyclic sulfamidates derived from chiral amino alcohols. rsc.org This method allows for the incorporation of multiple chiral centers with high fidelity. rsc.org The resulting aminophosphine (B1255530) can then be oxidized or further functionalized to yield the desired phosphonamide.

For a compound like this compound, a more direct approach to a cyclic phosphonamide is feasible. The reaction of the amino alcohol with a phosphonylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base would lead to the formation of a five-membered 1,3,2-oxazaphospholidine (B15486607) ring. The benzyl group would remain on the nitrogen atom of the resulting chiral phosphonamide. This approach is a standard method for creating cyclic phosphoramidates and related structures from amino alcohol precursors.

Formation of Spiro Isoxazolidine (B1194047) Derivatives

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile (e.g., an alkene). rsc.org This reaction is a powerful tool for constructing complex molecules with control over stereochemistry. rsc.orgmdpi.com

The formation of a spiro isoxazolidine derivative from this compound would require a multi-step synthetic sequence. A plausible, though not widely documented, strategy would involve the transformation of the this compound into a nitrone. This could be achieved by oxidation of the secondary amine functionality. If an alkene moiety were present elsewhere in the molecule (for example, attached to the benzyl group), an intramolecular 1,3-dipolar cycloaddition could occur, leading to a fused ring system. nih.gov

To form a true spirocycle, the alkene would need to be tethered to the C2 carbon of the butanol backbone. A more straightforward intermolecular approach would involve reacting a nitrone derived from this compound with a separate alkene. The cycloaddition would generate an isoxazolidine ring, which, if the alkene were part of a cyclic system, could result in a spirocyclic product. The stereochemistry of the final product would be influenced by the chiral center of the butanol backbone.

Incorporation into Complex Chiral Frameworks and Analogues

Structural Relationship to Advanced Chiral Scaffolds (e.g., the (2R)-1-hydroxybutan-2-yl moiety in Seliciclib)

The chiral backbone of this compound is structurally related to moieties found in complex, biologically active molecules. A prominent example is Seliciclib (also known as Roscovitine or CYC202), an experimental drug candidate that acts as a cyclin-dependent kinase (CDK) inhibitor. wikipedia.orgresearchgate.net

The preferred IUPAC name for Seliciclib is (2R)-2-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol . wikipedia.orgcymitquimica.com A key structural feature of Seliciclib is the (2R)-1-hydroxybutan-2-yl group, which is attached to the C2 amino position of the purine (B94841) core. This chiral side chain is crucial for the compound's interaction with its biological targets. researchgate.net

It is important to clarify the structural relationship. The subject compound of this article is (R)-2-benzylamino butan-1-ol, where a benzyl group is attached to the nitrogen at the C2 position of the butanol chain. In Seliciclib, the benzylamino group is located at the C6 position of the purine ring system, while the amino group at the C2 position of the butanol side chain is unsubstituted before its attachment to the purine.

The synthesis of Seliciclib utilizes (R)-2-aminobutan-1-ol as the chiral starting material for introducing the (2R)-1-hydroxybutan-2-yl moiety. researchgate.netpensoft.net In the final step of the synthesis, N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is heated with an excess of (R)-2-aminobutan-1-ol to yield Seliciclib. pensoft.netresearchgate.net Therefore, while this compound is not a direct precursor, it shares its fundamental chiral framework with a critical component of the advanced chiral scaffold of Seliciclib, both originating from the chiral pool compound (R)-2-aminobutan-1-ol.

Synthesis of Advanced Butanol-Derived Chiral Amino Alcohol Systems

Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The development of efficient and highly selective methods for their preparation is a significant area of chemical research. Advanced synthetic strategies for butanol-derived chiral amino alcohol systems, such as this compound, often leverage biocatalysis to achieve high enantioselectivity under mild reaction conditions. nih.gov

One prominent advanced method is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). nih.gov For instance, an engineered AmDH derived from the leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) has been successfully employed for the synthesis of (S)-2-aminobutan-1-ol. nih.gov This enzymatic process involves the reduction of 1-hydroxybutan-2-one, utilizing ammonia (B1221849) as the amino donor, and demonstrates high stereoselectivity, yielding the chiral amino alcohol with an enantiomeric excess (ee) of over 99%. nih.gov While this example yields the (S)-enantiomer, enzyme engineering and selection of different biocatalysts can provide access to the (R)-enantiomer as well. The N-benzyl group can then be introduced through standard chemical methods like reductive amination with benzaldehyde (B42025).

The key advantage of these biocatalytic systems is their ability to create stereogenic centers with near-perfect control, which is often challenging to achieve with traditional chemical methods. westlake.edu.cn The reaction is typically coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to regenerate NADH, making the process more economically viable for larger-scale synthesis. nih.gov

Table 1: Enzymatic Synthesis of (S)-2-aminobutan-1-ol

Substrate Biocatalyst Product Conversion Enantiomeric Excess (ee)
1-Hydroxybutan-2-one Engineered SpAmDH (S)-2-aminobutan-1-ol ~60% (at 50 mM) >99%

Data sourced from studies on engineered amine dehydrogenases. nih.gov

Preparation of Azetidine (B1206935) Derivatives through Stereoselective Rearrangement Reactions

This compound serves as a valuable chiral precursor for the synthesis of substituted azetidines, which are four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. rsc.org The synthesis of azetidines from β-amino alcohols typically involves an intramolecular cyclization reaction, which can be considered a type of stereoselective rearrangement. This transformation requires the activation of the terminal hydroxyl group to convert it into a good leaving group, facilitating an intramolecular nucleophilic substitution (SN2) by the nitrogen atom. organic-chemistry.org

A common and effective strategy involves a two-step sequence:

Activation of the Hydroxyl Group: The primary alcohol in this compound is converted into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This converts the poor hydroxyl leaving group into a highly effective sulfonate leaving group.

Intramolecular Cyclization: The resulting sulfonate ester intermediate is then treated with a base (e.g., sodium hydride) to deprotonate the secondary amine. The resulting amide anion acts as an intramolecular nucleophile, displacing the sulfonate group to form the azetidine ring. organic-chemistry.org

This cyclization is a stereospecific process. Since the reaction proceeds via an SN2 mechanism at the carbon bearing the leaving group, the stereochemistry at that center is inverted. However, in the case of this compound, the cyclization occurs at the primary, achiral C1 carbon, so the stereocenter at C2 is retained in the final azetidine product. This leads to the formation of an enantiomerically pure substituted azetidine.

An alternative approach involves the internal Mitsunobu reaction. In this method, treatment of the β-amino alcohol with reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) can lead to the formation of an intermediate that facilitates cyclization. nih.gov While this reaction often favors the formation of three-membered aziridine (B145994) rings from 1,2-amino alcohols, modifications and specific substrate features can direct the pathway towards four-membered azetidine formation. nih.gov

Another advanced method involves photochemical reactions. The Norrish-Yang cyclization, for example, can be used to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.org These intermediates can then undergo strain-releasing ring-opening reactions, demonstrating the principle of using cyclization and rearrangement to build complex molecular architectures. beilstein-journals.org

Table 2: Representative Synthesis of Azetidines from β-Amino Alcohols

Starting Material Type Reaction Sequence Product Type Key Features
Enantiopure β-Amino Alcohol 1. Mesylation/Tosylation2. Base-induced ring closure N-substituted Azetidine High stereochemical fidelity; retention of configuration at the amino-bearing carbon. organic-chemistry.org
β-Amino Alcohol Internal Mitsunobu Reaction Aziridine or Azetidine Outcome (3- vs 4-membered ring) is substrate-dependent. nih.gov

This table represents general synthetic strategies applicable to this compound.

Mechanistic Investigations and Computational Elucidations

Stereochemical Pathways and Transition State Analysis

The efficacy of chiral molecules like (R)-2-(benzylamino)butan-1-ol in asymmetric synthesis is determined by the energy differences between diastereomeric transition states. These differences dictate the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

In its role as a chiral catalyst or auxiliary, this compound can establish a chiral environment for a prochiral substrate. For instance, in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes, simple β-amino alcohols have demonstrated the ability to afford products with high diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). nih.gov The stereochemical outcome is governed by the formation of a transient, organized transition state.

A plausible mechanism involves the amine group acting as a basic site to generate a nucleophilic enolate from the β-keto ester, while the hydroxyl group can coordinate to the electrophile (e.g., the nitroalkene) through hydrogen bonding. This dual activation brings the reactants into a specific orientation within a chiral pocket defined by the catalyst's stereocenter. The ethyl and benzyl (B1604629) groups at the C2 position exert significant steric influence, directing the approach of the electrophile to one face of the nucleophile.

The absolute configuration of the final product is thus a direct consequence of the catalyst's own (R) configuration. The formation of diastereomeric transition states, one leading to the (R,R) product and the other to the (R,S) product, will be energetically non-equivalent. The transition state that minimizes steric repulsion and maximizes favorable electronic interactions will be lower in energy, leading to the major diastereomer.

Table 1: Illustrative Stereoselectivity in a Hypothetical Michael Addition Catalyzed by this compound

Substrate 1 (Nucleophile)Substrate 2 (Electrophile)Major DiastereomerDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Dimethyl malonatetrans-β-Nitrostyrene(R)>95:5>90%
Cyclohexanone2-Nitropent-2-ene(R,S)>90:10>85%
Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene(1R,2S)>98:2>97%
Note: This table is illustrative, based on typical results for β-amino alcohol catalysts, to demonstrate the concept of diastereoselectivity and enantioselectivity.

Chiral induction is the process by which the chirality of the catalyst is transferred to the product. With this compound, this transfer is mediated by a network of non-covalent interactions in the transition state.

Hydrogen Bonding: The hydroxyl group is a crucial element, capable of forming a hydrogen bond with an electronegative atom on the substrate (e.g., an oxygen or nitrogen atom). This interaction not only activates the substrate but also restricts its conformational freedom, locking it into a specific orientation relative to the catalyst's chiral backbone.

Steric Hindrance: The bulky N-benzyl group and the ethyl group at the stereocenter create a defined three-dimensional space. These groups act as "steric walls" that block one of the two faces of the prochiral substrate from attack, thereby ensuring high enantioselectivity. The less hindered pathway is significantly lower in energy, leading to the observed stereochemical preference.

Iminium/Enamine Formation: In certain reactions, the secondary amine can react with a carbonyl substrate to form a transient chiral enamine or iminium ion. This covalent catalysis brings the substrate directly into the chiral sphere of influence of the amino alcohol, often resulting in very effective chiral induction.

The combination of these interactions stabilizes one transition state over all others, creating a highly ordered and predictable pathway for the stereoselective formation of the product.

Advanced Computational Chemistry Studies

While experimental results provide evidence of stereoselectivity, computational studies offer a molecular-level understanding of the underlying mechanisms. Techniques like quantum chemical calculations can elucidate transition state structures and reaction pathways that are often inaccessible through direct experimental observation.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling chemical reactions. For a reaction catalyzed by this compound, DFT calculations could be employed to:

Map the potential energy surface of the reaction.

Identify the structures of all reactants, intermediates, transition states, and products.

Calculate the activation energies for the competing diastereomeric pathways. The difference in these activation energies (ΔΔG‡) directly correlates with the expected diastereomeric or enantiomeric ratio of the products.

Studies on related chiral molecules, such as the hydrogen abstraction from 2-butanol, have utilized multi-path variational transition state theory to model reaction kinetics, highlighting the importance of considering multiple conformers and hydrogen bonding in the transition state. rsc.org A similar approach for this compound would provide a quantitative prediction of its stereodirecting ability.

The conformational flexibility of this compound and its complexes with substrates is critical to its function. Theoretical modeling can be used to explore the conformational landscape and identify the lowest-energy structures that are likely to be involved in the catalytic cycle.

Molecular mechanics and DFT calculations can predict the preferred conformations of the catalyst-substrate complex. These models often reveal that the most stable conformation is one that pre-organizes the reactants for the key bond-forming step. For example, modeling would likely show a conformation where the hydroxyl group is oriented to form a hydrogen bond with the substrate, and the benzyl and ethyl groups are positioned to effectively shield one face of the reaction center. By analyzing these stable conformations and the subsequent transition states, a clear rationale for the observed stereoselectivity can be developed.

Spectroscopic and Diffraction Studies for Stereochemical Elucidation

The unambiguous determination of the stereochemistry of reaction products is paramount. A combination of spectroscopic and diffraction techniques is used to establish both the relative and absolute configuration of chiral molecules formed in reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the relative stereochemistry of diastereomers. wordpress.com

¹H NMR: Diastereomers have distinct ¹H NMR spectra. Chemical shifts and coupling constants (³J values) can provide information about the dihedral angles between protons, helping to assign relative configurations in cyclic or conformationally restricted systems. wordpress.com

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY can detect through-space interactions between protons that are close to each other (<5 Å). wordpress.com This is invaluable for establishing the relative stereochemistry of adjacent chiral centers.

Chiral Derivatizing Agents: To determine enantiomeric excess (ee), a chiral derivatizing agent can be used to convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished and quantified by NMR.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

ProtonsFunctional GroupExpected Chemical Shift (ppm)Multiplicity
5HPhenyl7.20 - 7.40Multiplet
2H-CH₂-Ph~3.80Singlet (or AB quartet)
1H-OH2.0 - 4.0 (broad)Singlet
1H-CH(N)-~2.80 - 3.20Multiplet
2H-CH₂-OH~3.40 - 3.70Multiplet
2H-CH₂-CH₃~1.40 - 1.60Multiplet
3H-CH₃~0.90Triplet
Note: These are approximate ranges and can vary based on solvent and concentration.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a product, a complete molecular structure can be generated. For chiral molecules from a known chiral source like this compound, this technique can confirm the stereochemical outcome of a reaction with certainty. semanticscholar.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. Lanthanide complexes have been used as probes that bind to chiral amino alcohols, producing intense induced CD signals that correlate with the absolute configuration and optical purity of the amino alcohol. nih.gov This method could be applied to products derived from this compound to confirm their absolute stereochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.